Vps34-IN-4

Description

Properties

IUPAC Name |

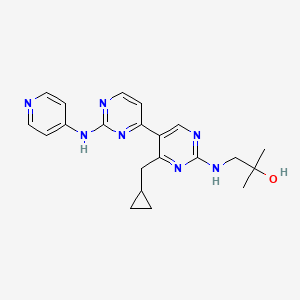

1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTIGGCBXFIZJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vps34-IN-4: A Technical Guide to its Mechanism of Action in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34-IN-4 is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). Vps34 plays a critical role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By catalyzing the formation of phosphatidylinositol 3-phosphate (PI3P), Vps34 orchestrates the recruitment of downstream effectors essential for the formation of the autophagosome. Inhibition of Vps34, therefore, presents a powerful strategy to modulate autophagy, with significant therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

Vps34 is the sole catalytic subunit of the class III PI3K complex, which exists in two main forms in mammalian cells: Complex I and Complex II.[1][2]

-

Complex I , containing ATG14L, is essential for the initiation of autophagy.[1][2] Upon induction of autophagy (e.g., by nutrient starvation), this complex is recruited to the phagophore assembly site (PAS), where it generates a localized pool of PI3P.

-

Complex II , containing UVRAG, is primarily involved in endosomal trafficking and the maturation of autophagosomes.[1][3]

This compound exerts its inhibitory effect by competing with ATP for the binding pocket of the Vps34 kinase domain, thereby preventing the phosphorylation of phosphatidylinositol (PI) to PI3P.[4][5] This blockade of PI3P production at the PAS disrupts the recruitment and activation of downstream autophagy-related (ATG) proteins, such as WIPIs and DFCP1, which are necessary for the elongation and closure of the autophagosome.[3][5] Consequently, the formation of mature autophagosomes is halted at an early stage.

Quantitative Data

The potency and cellular activity of this compound have been characterized through various biochemical and cellular assays.

| Parameter | Value | Assay | Source |

| Biochemical IC50 | 25 nM | Luminescence-based ATP detection assay | [6] |

| Cellular Activity | Correlates well with biochemical IC50 | GFP-FYVE reporter gene assay in U2OS cells | [7] |

Note: The IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[6]

While a comprehensive kinase selectivity profile for this compound is not publicly available, data for the closely related compound, Vps34-IN-1 , demonstrates high selectivity. Vps34-IN-1 (IC50 = 25 nM) shows no significant inhibition of 340 other protein kinases or 25 other lipid kinases at a concentration of 1 µM, indicating a very specific inhibitory action on Vps34.[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.

Vps34 Signaling Pathway in Autophagy Initiation

This diagram illustrates the central role of Vps34 Complex I in the initiation of autophagy and the point of inhibition by this compound.

Experimental Workflow: Assessing Autophagy Inhibition

This workflow outlines the key experiments used to evaluate the inhibitory effect of this compound on autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on autophagy.

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Inhibition of autophagy initiation by this compound is expected to decrease the levels of LC3-II. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine), which prevents the degradation of LC3-II.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1)

-

Complete cell culture medium and starvation medium (e.g., EBSS)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Induce autophagy by replacing the complete medium with starvation medium for a predetermined time (e.g., 2-4 hours).

-

Treat cells with this compound at various concentrations (e.g., 10 nM - 1 µM) or vehicle (DMSO) for the desired duration.

-

For autophagic flux measurement, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2 hours of the starvation/inhibitor treatment.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

To normalize for loading, probe the same membrane for a loading control like actin.

-

Develop the blot using ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control using image analysis software.

-

Normalize the LC3-II band intensity to the loading control.

-

Compare the normalized LC3-II levels between different treatment groups. A decrease in the LC3-II/Actin ratio in this compound treated cells compared to the vehicle control indicates inhibition of autophagy. The difference in LC3-II levels in the presence and absence of the lysosomal inhibitor reflects the autophagic flux.[9]

-

p62/SQSTM1 Degradation Assay by Western Blot

p62 (also known as SQSTM1) is an autophagy receptor that is itself degraded during the autophagic process. Inhibition of autophagy leads to the accumulation of p62.

Materials:

-

Same as for the LC3 Turnover Assay, but with a primary antibody against p62/SQSTM1.

Procedure:

-

Cell Culture, Treatment, and Lysis: Follow the same steps as in the LC3 Turnover Assay.

-

Western Blotting:

-

Follow the same western blotting procedure as above, but use a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution). A 10-12% SDS-PAGE gel is suitable for p62.

-

Probe for a loading control on the same membrane.

-

-

Data Analysis:

PI3P Level Measurement by Immunofluorescence

This assay directly visualizes the product of Vps34 activity, PI3P, in cells. A fluorescently tagged protein domain that specifically binds to PI3P (e.g., the FYVE domain of EEA1 or Hrs) is used as a probe. Inhibition of Vps34 by this compound will lead to a decrease in PI3P levels, resulting in a reduction of fluorescent puncta.[8][11]

Materials:

-

Cells cultured on glass coverslips

-

This compound (dissolved in DMSO)

-

Plasmids encoding a fluorescent PI3P probe (e.g., GFP-2xFYVE)

-

Transfection reagent

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Cell Transfection and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Transfect the cells with the fluorescent PI3P probe plasmid according to the manufacturer's instructions. Allow 24-48 hours for protein expression.

-

Treat the cells with this compound at various concentrations or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking solution for 30 minutes at room temperature.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using mounting medium with DAPI to stain the nuclei.

-

Image the cells using a confocal microscope. Capture images of the fluorescent PI3P probe and DAPI.

-

Quantify the number and intensity of the fluorescent puncta per cell using image analysis software. A significant decrease in the number and/or intensity of PI3P puncta in this compound treated cells compared to the vehicle control indicates inhibition of Vps34 activity.

-

Conclusion

This compound is a valuable chemical tool for the specific and potent inhibition of autophagy at the initiation stage. Its mechanism of action, centered on the blockade of Vps34-mediated PI3P production, has been well-characterized. The experimental protocols provided in this guide offer robust methods for researchers to investigate the effects of this compound in various cellular contexts and to further explore the therapeutic potential of targeting the Vps34-autophagy axis. As our understanding of the intricate roles of autophagy in health and disease continues to grow, selective inhibitors like this compound will be indispensable for dissecting these complex biological processes and for the development of novel therapeutic strategies.

References

- 1. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The class III PI(3)K Vps34 promotes autophagy and endocytosis but not TOR signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe VPS34-IN-1 | Chemical Probes Portal [chemicalprobes.org]

- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proteolysis.jp [proteolysis.jp]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX) - PMC [pmc.ncbi.nlm.nih.gov]

Vps34-IN-4: A Selective Class III PI3K Inhibitor for Autophagy Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34, the sole Class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular membrane trafficking, primarily through its production of phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger is essential for the initiation of autophagy and for endosomal sorting pathways. Given the implication of autophagy in a multitude of human diseases, including cancer and neurodegenerative disorders, the development of specific Vps34 inhibitors has become a significant area of research. This technical guide provides a comprehensive overview of Vps34-IN-4, a potent, selective, and orally bioavailable inhibitor of Vps34. This document details its biochemical and cellular activity, selectivity profile, and the experimental protocols utilized for its characterization, offering a valuable resource for professionals in drug discovery and biomedical research.

Introduction to Vps34 (Class III PI3K)

Vacuolar protein sorting 34 (Vps34), also known as phosphoinositide 3-kinase catalytic subunit type 3 (PIK3C3), is a highly conserved lipid kinase that exclusively phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This enzymatic activity is fundamental to two major cellular processes:

-

Autophagy: Vps34 is a core component of the autophagy initiation complex, which includes Beclin 1, Vps15, and ATG14L (in Complex I). The localized production of PI(3)P at the phagophore is a critical step in the recruitment of downstream autophagy-related (ATG) proteins, leading to the formation of the autophagosome.

-

Endosomal Trafficking: Vps34, in a complex with Beclin 1, Vps15, and UVRAG (in Complex II), is also involved in the regulation of endosomal sorting and maturation of endosomes.

The central role of Vps34 in these pathways has made it an attractive therapeutic target. However, early PI3K inhibitors like 3-methyladenine (3-MA) and wortmannin lacked selectivity, inhibiting other PI3K classes and limiting their utility as specific research tools. This necessitated the development of highly selective Vps34 inhibitors like this compound.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 19 in some literature) is a small molecule inhibitor designed for high potency and selectivity against Vps34. Its development has provided a valuable chemical tool to probe the physiological and pathological roles of Vps34-mediated pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Target | IC50 (nM) | Reference |

| Biochemical Assay | Vps34 | 15 | |

| Cellular Assay (GFP-FYVE) | Vps34 | 25 |

Table 1: Potency of this compound against Vps34.

| Kinase | IC50 (nM) | Fold Selectivity vs. Vps34 | Reference |

| Vps34 | 15 | 1 | |

| PI3Kα | >10,000 | >667 | |

| PI3Kβ | >10,000 | >667 | |

| PI3Kδ | >10,000 | >667 | |

| PI3Kγ | >10,000 | >667 |

Table 2: Selectivity Profile of this compound against Class I PI3K Isoforms.

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Autophagy Initiation

Vps34 plays a pivotal role in the initial stages of autophagy. Upon induction of autophagy (e.g., by nutrient starvation), the ULK1 complex is activated and translocates to the phagophore assembly site. This complex then recruits the Vps34-containing Class III PI3K Complex I. Vps34, within this complex, phosphorylates PI to PI(3)P, which acts as a docking site for proteins containing PI(3)P-binding domains, such as WIPI proteins. This recruitment is essential for the subsequent steps of autophagosome nucleation and elongation.

Caption: Vps34 signaling cascade in autophagy initiation.

Vps34 in Endosomal Trafficking

Vps34 is also a key player in the endocytic pathway. As part of Complex II, it generates PI(3)P on early endosomes. This PI(3)P pool is crucial for the recruitment of effector proteins containing FYVE or PX domains, such as EEA1 (Early Endosome Antigen 1). These effectors are essential for endosome maturation, sorting of cargo, and trafficking of vesicles from early to late endosomes.

Caption: Role of Vps34 in the endosomal trafficking pathway.

Experimental Workflow for this compound Characterization

The characterization of this compound typically involves a multi-step process, starting from biochemical assays to cellular and in vivo models to assess its potency, selectivity, and efficacy.

Vps34-IN-4: A Technical Guide to a Potent and Selective Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vps34-IN-4, also known as compound 19, is a potent, selective, and orally bioavailable inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3] As a crucial regulator of autophagy, Vps34's role in cellular homeostasis and its implication in various diseases, including cancer, have made it a significant target for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its mechanism of action, synthesis, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and application of this valuable chemical tool.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[2] A key initiator of this process is the class III PI3K, Vps34, which catalyzes the formation of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal membranes.[1][6] This lipid messenger recruits downstream effectors, initiating the formation of the autophagosome. Given its central role, dysregulation of Vps34 activity is implicated in a variety of human diseases, making it a compelling target for drug discovery.[4]

This compound emerged from a medicinal chemistry effort to develop selective inhibitors of Vps34.[1] It is a significant advancement over less specific autophagy inhibitors like 3-methyladenine (3-MA), which also targets class I PI3Ks.[1][5] this compound demonstrates high potency for Vps34 and excellent selectivity over other lipid and protein kinases, along with favorable pharmacokinetic properties, making it a valuable tool for studying the physiological roles of Vps34 and for exploring its therapeutic potential.[1][3]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Vps34.[1] It binds to the ATP-binding pocket of the Vps34 kinase domain, preventing the phosphorylation of phosphatidylinositol (PI) to PI(3)P. The selectivity of this compound is attributed to its ability to exploit a unique hydrophobic pocket within the Vps34 active site that is not present in other related kinases, such as PI3Kα.[7] By inhibiting Vps34, this compound effectively blocks the initial steps of autophagy, leading to the accumulation of autophagy substrates like p62 and the unprocessed form of LC3 (LC3-I).[3]

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| Vps34 | 15 | Luminescence-based ATP detection | [3] |

| Vps34 | 25 | Not Specified | [8] |

| PI3Kα | >10,000 | Not Specified | [1] |

| PI3Kβ | >10,000 | Not Specified | [1] |

| PI3Kγ | >10,000 | Not Specified | [1] |

| PI3Kδ | >10,000 | Not Specified | [1] |

| mTOR | >10,000 | Not Specified | [1] |

| DNA-PK | >10,000 | Not Specified | [1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Oral Bioavailability (F%) | 47 | Oral (10 mg/kg) | C57BL/6 Mice | [3] |

| Systemic Clearance (CL) | 30 mL/min/kg | Intravenous (2 mg/kg) | C57BL/6 Mice | [3] |

Signaling Pathways and Experimental Workflows

Vps34 Signaling Pathway in Autophagy Initiation

References

- 1. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting VPS34 in autophagy: An update on pharmacological small-molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Vps34 in Endosomal Trafficking and its Inhibition by Vps34-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Class III phosphoinositide 3-kinase (PI3K) Vps34, its critical role in the regulation of endosomal trafficking, and the mechanistic details of its inhibition by the specific chemical probe, Vps34-IN-4. This document synthesizes key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the study of Vps34 function and inhibition.

The Core Function of Vps34 in Cellular Trafficking

Vacuolar protein sorting 34 (Vps34) is a highly conserved lipid kinase and the sole member of the Class III PI3K family in eukaryotes.[1][2] Its primary and specific function is to phosphorylate the 3'-hydroxyl group on the inositol ring of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2][3] This lipid, PI(3)P, acts as a crucial signaling molecule on the membranes of various organelles, particularly endosomes, where it recruits a specific set of effector proteins.[4] These effector proteins contain PI(3)P-binding motifs, such as the FYVE and Phox homology (PX) domains, which are essential for mediating downstream events in membrane trafficking.[5][6]

In mammalian cells, Vps34 does not function in isolation but as part of large macromolecular complexes.[5][7] Two major, mutually exclusive complexes have been identified, which dictate its localization and specific cellular function:[7][8]

-

Complex I: Comprising Vps34, Vps15, Beclin-1, and ATG14L, this complex is primarily involved in the initiation of autophagy.[7][8]

-

Complex II: Composed of Vps34, Vps15, Beclin-1, and UVRAG, this complex is predominantly associated with the regulation of endosomal trafficking and endosome-lysosome fusion.[2][8]

This guide will focus on the functions of Vps34 within the context of the endocytic pathway, primarily mediated by Complex II.

Vps34's Multifaceted Role in Endosomal Trafficking

Endosomal trafficking is a dynamic process responsible for the sorting and transport of cargo internalized from the cell surface. Vps34 and its product, PI(3)P, are central regulators at multiple stages of this pathway.

Early Endosome Function and Maturation

Vps34 is recruited to early endosomes by the small GTPase Rab5.[7][8] Once localized, Vps34 generates a pool of PI(3)P on the endosomal membrane. This PI(3)P enrichment serves as a platform to recruit effector proteins like the Early Endosome Antigen 1 (EEA1), which is critical for endosome tethering and fusion events.[5] While initial hypotheses suggested Vps34 was indispensable for all early endocytic events, studies using Vps34-deficient cells have shown that some processes, like transferrin recycling, remain unaffected, indicating a more nuanced role.[9][10]

Regulation of Late Endosomal Trafficking and Rab7 Activity

A more critical role for Vps34 emerges during the maturation of early endosomes into late endosomes. Vps34-mediated PI(3)P production is essential for the recruitment of the Rab7 GTPase-activating protein (GAP) Armus (also known as TBC1D2) to late endosomes.[9][10] Armus functions to inactivate the small GTPase Rab7, a key regulator of late endosomal trafficking and fusion with lysosomes.

In the absence of Vps34 activity, Armus fails to localize to the late endosome, leading to a state of sustained Rab7 activation (hyperactivated Rab7-GTP).[9] This unchecked Rab7 activity disrupts late endocytic trafficking, resulting in the accumulation of enlarged late endosomes and impaired degradation of cargo, such as the epidermal growth factor receptor (EGFR).[9][10] This demonstrates a previously unknown but critical role for Vps34 in providing negative feedback on Rab7 to ensure the proper progression of endosome maturation.[11]

This compound: A Potent and Selective Chemical Inhibitor

The study of Vps34's precise functions has been greatly advanced by the development of specific small molecule inhibitors. This compound is a potent and selective inhibitor of Vps34.[12] Like other specific Vps34 inhibitors, it targets the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of PtdIns to PI(3)P.[13] Its high selectivity for Vps34 over other PI3K isoforms (Class I and II) and protein kinases makes it an invaluable tool for dissecting the cellular pathways specifically governed by PI(3)P production.[6]

The primary cellular effect of this compound is the rapid, dose-dependent depletion of the PI(3)P pool on endosomal membranes.[6] This leads to the dispersal of PI(3)P-binding proteins and phenocopies the effects observed in Vps34-deficient cells, including the inhibition of autophagy and disruption of late endosomal trafficking.[6][12]

Data Presentation: Inhibitor Selectivity

The utility of a chemical probe is defined by its potency and selectivity. The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable Vps34 inhibitors against Vps34 and other related kinases, highlighting their specificity.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |

| Vps34-IN-1 | Vps34 | 25 | Highly selective over Class I and II PI3Ks and 340 protein kinases tested. | [6][14][15] |

| This compound | Vps34 | Potent | A potent, selective, and orally active inhibitor. | [12] |

| SAR405 | Vps34 | 1.2 | Highly selective; no activity against other protein and lipid kinases. | [7][16] |

| PIK-III | Vps34 | 18 | At least 100-fold selectivity for Vps34 over other PI3Ks. | [7][15] |

| PI3KD/V-IN-01 | PI3Kδ | 6 | Dual inhibitor. | [17] |

| Vps34 | 19 | [17] | ||

| PI3Kα | 64 | [17] | ||

| PI3Kβ | 111 | [17] | ||

| PI3Kγ | 119 | [17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Vps34 and its inhibitors.

In Vitro Vps34 Kinase Assay

This protocol describes a method to directly measure the lipid kinase activity of recombinant or immunoprecipitated Vps34 using radiolabeled ATP.[6][18]

A. Reagents and Materials:

-

Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl2, 0.02% CHAPS, 1 mM DTT.

-

Liposomes: Crude liver Phosphatidylinositol (PtdIns) extruded through a 100 nm filter membrane.

-

ATP Mix (5x): 25 µM unlabeled ATP, 15 µCi [γ-³²P]ATP.

-

Stop Solution: Chloroform/Methanol/HCl (100:200:3.5 by volume).

-

Recombinant Vps34/Vps15 complex or immunoprecipitated Vps34.

-

TLC Plate: Silica 60 TLC plate, pre-activated with 1% potassium oxalate, 5 mM EDTA, and 50% (v/v) methanol.

-

TLC Solvent: Methanol/Chloroform/Water/Ammonium Bicarbonate (47:60:11.2:2 by volume).

B. Procedure:

-

Prepare liposomes by extruding a solution of PtdIns through a 100 nm polycarbonate membrane.[6] This creates small unilamellar vesicles (SUVs) for a more uniform substrate.[19]

-

In an Eppendorf tube, combine 50 ng of recombinant Vps34/Vps15 protein (or immunoprecipitated beads) with 10 µg of extruded liposomes in a final volume of 40 µl of kinase buffer.

-

To test inhibition, pre-incubate the kinase/liposome mixture with this compound or DMSO (vehicle control) for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µl of the 5x ATP Mix.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation (e.g., 1,100 rpm in a thermomixer).[18]

-

Terminate the reaction by adding 500 µl of Stop Solution.

-

Perform a phase split by adding 180 µl of chloroform and 300 µl of 0.1 M HCl.[6] Vortex and centrifuge to separate the phases.

-

Carefully collect the lower, lipid-containing organic phase and dry it under a stream of nitrogen or in a speed vacuum.

-

Resuspend the dried lipid film in a small volume of chloroform and spot it onto the pre-activated TLC plate.

-

Develop the TLC plate using the TLC solvent until the solvent front is near the top.

-

Dry the plate and expose it to a phosphor screen. Analyze the radioactive incorporation into PI(3)P using a phosphorimager.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[20][21]

A. Reagents and Materials:

-

Cultured cells of interest.

-

This compound compound and DMSO (vehicle).

-

Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

PCR thermocycler or heating blocks.

-

SDS-PAGE and Western blotting reagents.

-

Primary antibody against Vps34.

-

HRP-conjugated secondary antibody.

B. Procedure:

-

Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes, one for each temperature point.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[22]

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of soluble Vps34 in each sample by SDS-PAGE and Western blotting using a Vps34-specific antibody.

-

Quantify the band intensities. A positive target engagement is indicated by a rightward shift in the melting curve (i.e., more soluble Vps34 remains at higher temperatures) in the this compound-treated samples compared to the DMSO control.[21]

Immunofluorescence Staining for Cellular PI(3)P

This protocol allows for the visualization of PI(3)P localization in cells, which is a direct readout of Vps34 activity.

A. Reagents and Materials:

-

Cells grown on glass coverslips.

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization/Blocking Buffer: PBS containing 0.1% Saponin and 5% Bovine Serum Albumin (BSA).

-

Primary Antibody: Anti-PI(3)P antibody or a PI(3)P-binding probe (e.g., GFP-2xFYVE expressed via transfection).

-

Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

-

DAPI for nuclear staining.

-

Mounting medium.

B. Procedure:

-

Grow cells on sterile glass coverslips in a culture plate. Treat with this compound or DMSO for the desired time (e.g., 15-60 minutes).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block non-specific binding by incubating the cells in Permeabilization/Blocking Buffer for 45 minutes at room temperature.[23]

-

Incubate the cells with the primary antibody (e.g., anti-PI(3)P) diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS containing 0.1% Saponin.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope. A reduction in punctate staining in this compound-treated cells indicates depletion of the endosomal PI(3)P pool.

Visualizations: Pathways and Workflows

// Edges Rab5_GTP -> Vps34_C2 [label="Recruits", color="#4285F4", fontcolor="#4285F4"]; Vps34_C2 -> PI [label="Phosphorylates", style=dashed, color="#4285F4", fontcolor="#4285F4"]; PI -> PIP [style=invis]; PIP -> EEA1 [label="Recruits", color="#34A853", fontcolor="#34A853"]; EEA1 -> Rab5_GTP [label="Binds", color="#5F6368", fontcolor="#5F6368"];

PIP -> Armus [label="Recruits", color="#34A853", fontcolor="#34A853"]; Armus -> Rab7_GTP [label="Inactivates", color="#EA4335", fontcolor="#EA4335"]; Rab7_GTP -> Rab7_GDP [style=invis];

// Invisible edges for layout edge [style=invis]; Vps34_C2 -> PIP; Rab7_GTP -> Armus; } Vps34 signaling in endosomal trafficking.

// Workflow edges Liposomes -> Preincubation; Kinase -> Preincubation; Inhibitor -> Preincubation; Preincubation -> Initiation; Initiation -> Incubation; Incubation -> Termination; Termination -> Extraction; Extraction -> TLC; TLC -> Imaging; } Experimental workflow for the in vitro Vps34 kinase assay.

// Edges edge [color="#5F6368", arrowhead="normal"]; Vps34_IN4 -> Vps34 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Vps34 -> PIP_Prod [label="Leads to", fontcolor="#202124"]; PIP_Prod -> Armus_Rec [label="Is required for", fontcolor="#202124"]; Armus_Rec -> Rab7_Reg [label="Is required for", fontcolor="#202124"]; Rab7_Reg -> Endo_Traf [label="Ensures", fontcolor="#202124"];

// Inhibition pathway edge [style=dashed, color="#EA4335", arrowhead="tee"]; Vps34 -> PIP_Prod [label="Reduced", fontcolor="#EA4335"]; PIP_Prod -> Armus_Rec [label="Impaired", fontcolor="#EA4335"]; Armus_Rec -> Rab7_Reg [label="Impaired", fontcolor="#EA4335"]; Rab7_Reg -> Rab7_Hyper [label="Leads to", style=solid, color="#EA4335", fontcolor="#EA4335", arrowhead="normal"]; Rab7_Hyper -> Enlarged_LE [label="Causes", style=solid, color="#EA4335", fontcolor="#EA4335", arrowhead="normal"]; } Logical consequences of Vps34 inhibition by this compound.

Conclusion

Vps34 is a linchpin in the regulation of endosomal trafficking, acting via its product PI(3)P to orchestrate the recruitment and activity of key effector proteins. Its role is particularly critical in the maturation of late endosomes through the precise control of Rab7 activity. The development of potent and selective inhibitors, such as this compound, has been instrumental in elucidating these complex cellular functions. These chemical probes not only serve as powerful research tools but also represent promising starting points for the development of novel therapeutics targeting diseases where endosomal trafficking and autophagy are dysregulated, including cancer and neurodegenerative disorders.[13][24] This guide provides the foundational knowledge and practical protocols for researchers to further investigate the multifaceted roles of Vps34 in cellular health and disease.

References

- 1. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and flexibility of the endosomal Vps34 complex reveals the basis of its function on membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative regulation of Vps34 by Cdk mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vps34 Deficiency Reveals the Importance of Endocytosis for Podocyte Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation Mechanisms of the VPS34 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vps34 regulates Rab7 and late endocytic trafficking through recruitment of the GTPase-activating protein Armus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. The VPS34 PI3K negatively regulates RAB-5 during endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What are Vps34 inhibitors and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]

- 19. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. google.com [google.com]

- 23. researchgate.net [researchgate.net]

- 24. VPS34 inhibitors(Deciphera Pharmaceuticals/Sprint Biosciences) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Vps34-IN-4: A Technical Guide to its Effect on Cellular Phosphatidylinositol 3-Phosphate (PI3P) Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and cellular effects of Vps34-IN-1, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. A comprehensive understanding of how this small molecule modulates cellular levels of phosphatidylinositol 3-phosphate (PI3P) is critical for its application in studying fundamental cellular processes and for its potential therapeutic development.

Core Mechanism of Action

Vps34 is the primary enzyme responsible for the synthesis of PI3P, a key signaling lipid that governs crucial cellular functions, including autophagy and endosomal trafficking.[1][2] Vps34-IN-1 acts as a highly selective ATP-competitive inhibitor of Vps34.[3][4] By binding to the ATP-binding pocket of Vps34, Vps34-IN-1 effectively blocks its kinase activity, leading to a rapid and significant reduction in cellular PI3P levels.[3][5] This depletion of PI3P disrupts the recruitment and activation of downstream effector proteins that contain PI3P-binding domains, such as FYVE and PX domains, thereby inhibiting autophagy and altering endosomal sorting and trafficking.[2][6]

Quantitative Data: Potency and Selectivity

Vps34-IN-1 exhibits high potency and remarkable selectivity for Vps34 over other lipid and protein kinases. This specificity is crucial for its utility as a chemical probe to dissect the cellular functions of Vps34 with minimal off-target effects.

| Parameter | Value | Kinase | Notes | Reference |

| IC50 | 25 nM | Vps34 | In vitro biochemical assay. | [3][5][7] |

| Selectivity | >100-fold | Other PI3Ks (Class I & II) | Tested against a broad panel of lipid kinases. | [3][5] |

| Selectivity | No significant inhibition at 1 µM | >340 protein kinases | Screened against extensive protein kinase panels. | [3] |

Signaling Pathways Affected by Vps34-IN-4

The inhibition of Vps34 and subsequent depletion of PI3P by Vps34-IN-1 has profound effects on two major interconnected cellular signaling pathways: autophagy and endosomal trafficking.

Autophagy Initiation

Vps34, as part of a larger protein complex, is essential for the initiation of autophagy. The localized production of PI3P on the phagophore (the precursor to the autophagosome) is a critical step for the recruitment of downstream autophagy-related (ATG) proteins.

Endosomal Sorting and Trafficking

Vps34 is also a key component of a distinct complex that regulates endosomal functions. PI3P on early endosomes serves as a docking site for proteins involved in endosome maturation, sorting of cargo, and the formation of multivesicular bodies (MVBs).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of Vps34-IN-1 on cellular PI3P levels and its downstream consequences.

General Experimental Workflow

A typical workflow to investigate the cellular effects of Vps34-IN-1 involves cell treatment, assessment of PI3P levels, and analysis of downstream signaling events.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of recombinant Vps34 and the inhibitory effect of Vps34-IN-1.[8][9]

-

Reagents and Materials:

-

Recombinant Vps34/Vps15 complex

-

Phosphatidylinositol (PI) liposomes

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl₂, 1 mM DTT)

-

ATP (including [γ-³²P]ATP)

-

Vps34-IN-1 (or other inhibitors)

-

TLC plate (Silica 60)

-

Scintillation counter or phosphorimager

-

-

Protocol:

-

Prepare PI liposomes by extrusion.

-

In a reaction tube, combine the recombinant Vps34/Vps15 complex, PI liposomes, and kinase assay buffer.

-

Add varying concentrations of Vps34-IN-1 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding the ATP mix containing [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a chloroform/methanol/HCl solution.

-

Perform a phase separation to extract the lipids.

-

Spot the lipid-containing phase onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Detect the radiolabeled PI3P using a phosphorimager or by scraping the corresponding spots for scintillation counting.

-

Calculate the IC₅₀ value of Vps34-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular PI3P Level Detection by Immunofluorescence

This method allows for the visualization and semi-quantification of cellular PI3P pools using a fluorescently labeled PI3P-binding probe.[10][11]

-

Reagents and Materials:

-

Cells cultured on glass coverslips

-

Vps34-IN-1

-

Formaldehyde for fixation

-

Permeabilization buffer

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Fluorescently labeled PI3P probe (e.g., GST-2xFYVE or PX domain of p40phox)

-

DAPI for nuclear staining

-

Confocal microscope

-

-

Protocol:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat the cells with Vps34-IN-1 (e.g., 3 µM) or DMSO for the desired time (effects can be seen as early as 1 minute).[3][12]

-

Fix the cells with formaldehyde.

-

Permeabilize the cells to allow the entry of the probe.

-

Block non-specific binding sites with a blocking buffer.

-

Incubate the cells with the fluorescently labeled PI3P probe.

-

Wash the cells to remove the unbound probe.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize the cells using a confocal microscope and quantify the fluorescence intensity of the PI3P probe. A marked decrease in punctate staining is expected upon Vps34-IN-1 treatment.

-

Western Blot Analysis of Autophagy Markers

This technique is used to assess the impact of Vps34-IN-1 on the autophagy pathway by measuring the levels of key autophagy-related proteins.

-

Reagents and Materials:

-

Cell lysates from Vps34-IN-1 or DMSO-treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against LC3 and p62/SQSTM1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against LC3 and p62. An accumulation of the lipidated form of LC3 (LC3-II) and p62 is indicative of autophagy inhibition.[12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

Vps34-IN-1 is a powerful and specific pharmacological tool for the investigation of Vps34 function and PI3P signaling. Its ability to rapidly and selectively deplete cellular PI3P allows for the precise dissection of its roles in autophagy, endosomal trafficking, and other cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize Vps34-IN-1 in their studies. As research into the therapeutic potential of targeting Vps34 continues, a thorough understanding of the cellular effects of inhibitors like Vps34-IN-1 will be indispensable.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. PI3P regulates sorting and processing of amyloid precursor protein through the endosomal system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [bio-protocol.org]

- 9. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-γATP [en.bio-protocol.org]

- 10. Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX) [en.bio-protocol.org]

- 11. Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX) [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Investigating the Role of Vps34 in Cancer with Vps34-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a pivotal enzyme in cellular homeostasis, primarily through its role in autophagy and endosomal trafficking.[1][2] Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI(3)P), a critical signaling lipid that recruits effector proteins to regulate the formation of autophagosomes and the sorting of cargo within the endocytic pathway.[2][3] Given that autophagy can promote the survival of cancer cells under stress and contribute to therapy resistance, Vps34 has emerged as a compelling target for anticancer drug development.[1][4] Furthermore, emerging evidence highlights the role of Vps34 in modulating the tumor microenvironment and immune responses, suggesting that its inhibition could enhance the efficacy of immunotherapies.[4][5]

This technical guide focuses on the investigation of Vps34's role in cancer, with a particular emphasis on the use of Vps34-IN-4, a potent and selective inhibitor. We will provide an overview of the quantitative data associated with Vps34 inhibitors, detailed methodologies for key experimental assays, and a visual representation of the core signaling pathways involving Vps34.

Data Presentation: Quantitative Analysis of Vps34 Inhibitors

The development of selective Vps34 inhibitors has been crucial for dissecting its function and evaluating its therapeutic potential. This compound (also referred to as compound 19 in some literature) is a potent, selective, and orally bioavailable inhibitor that has been instrumental in these studies.[3][6] Below is a summary of its and other key Vps34 inhibitors' quantitative data.

| Inhibitor | Target | IC50 (in vitro) | Cellular Potency (IC50) | Notes |

| This compound (Compound 19) | Vps34 | 25 nM | 25 nM (in U2OS cells, GFP-FYVE assay) | Orally active and selective; inhibits autophagy in vivo.[3] |

| Vps34-IN-1 | Vps34 | 25 nM | Not specified | Highly selective against other PI3K isoforms and protein kinases.[7][8] |

| SAR405 | Vps34 | 1.2 nM (IC50), 1.5 nM (KD) | Not specified | Potent and highly selective; synergistic with mTOR inhibitors in renal cancer cells.[9] |

| SB02024 | Vps34 | Not specified | Not specified | Reduces tumor growth in breast cancer xenografts and enhances immunotherapy efficacy.[5] |

| PIK-III | Vps34 | 18 nM | Not specified | At least 100-fold selectivity for Vps34 over other PI3Ks. |

| PI3KD/V-IN-01 | Vps34, PI3Kδ | 19 nM (Vps34), 6 nM (PI3Kδ) | 11 nM (PI3Kδ in Raji cells) | A dual inhibitor with potent anti-proliferative effects in B-cell malignancies. |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of Vps34. Below are methodologies for key experiments cited in the study of Vps34 and its inhibitors.

Vps34 in vitro Kinase Assay

This assay measures the enzymatic activity of Vps34 by quantifying the phosphorylation of its lipid substrate, phosphatidylinositol (PI).

Materials:

-

Recombinant Vps34/Vps15 complex

-

PI-containing liposomes (substrate)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

[γ-³²P]ATP

-

This compound or other inhibitors

-

Thin-layer chromatography (TLC) plates

-

TLC running buffer (e.g., chloroform/methanol/ammonia/water)

-

Phosphorimager or X-ray film

Procedure:

-

Prepare liposomes containing phosphatidylinositol.

-

Set up the kinase reaction by combining the recombinant Vps34/Vps15 complex, PI liposomes, and the kinase reaction buffer in a microcentrifuge tube.

-

Add this compound or DMSO (vehicle control) at desired concentrations and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of 1M HCl.

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the lipid-containing organic phase onto a TLC plate.

-

Separate the lipids by developing the TLC plate in a chamber with the appropriate running buffer.

-

Dry the TLC plate and visualize the radiolabeled PI(3)P product by autoradiography using a phosphorimager or X-ray film.

-

Quantify the band intensity to determine the level of Vps34 activity and the inhibitory effect of the compound.

Cellular Autophagy Assay (LC3 Turnover)

This assay is widely used to monitor autophagic flux in cells by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) via Western blotting.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U2OS)

-

Cell culture medium and supplements

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for a desired period (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

In a parallel set of wells, co-treat the cells with this compound and a lysosomal inhibitor for the last 1-2 hours of the incubation period. The lysosomal inhibitor will block the degradation of autophagosomes, leading to the accumulation of LC3-II and allowing for the measurement of autophagic flux.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

The amount of LC3-II (the lower band) is indicative of the number of autophagosomes. A decrease in LC3-II in the presence of this compound, especially in the presence of lysosomal inhibitors, indicates inhibition of autophagy initiation.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nu/nu or NSG mice)

-

Human cancer cell line (e.g., MCF-7)

-

Matrigel (optional)

-

This compound formulated for in vivo administration (e.g., in a solution for oral gavage)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the cancer cells to the desired number.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS or media), potentially mixed with Matrigel to promote tumor formation.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily oral gavage).[3]

-

Measure tumor volume using calipers (Volume = (length × width²)/2) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers like p62 or LC3).

Signaling Pathways and Visualizations

Vps34 is a central node in several signaling pathways implicated in cancer. The following diagrams, created using the DOT language, illustrate these key pathways and experimental workflows.

Vps34 in Autophagy Initiation

Vps34 is a core component of the PI3K complex I, which is essential for the initiation of autophagy. This pathway is a primary target of Vps34 inhibitors.

References

- 1. Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of in vitro PIK3C3/VPS34 complex protein assay for autophagy-specific inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. VPS34 stimulation of p62 phosphorylation for cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Vps34 Inhibition on Vesicular Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), is a critical regulator of intracellular vesicular trafficking. Through its catalytic production of phosphatidylinositol 3-phosphate (PI3P), Vps34 orchestrates fundamental cellular processes including autophagy and endocytosis.[1][2][3][4] Inhibition of Vps34 offers a potent tool to dissect these pathways and presents a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an in-depth analysis of the effects of Vps34 inhibition on vesicular trafficking, with a focus on the well-characterized inhibitor SAR405. We will explore the mechanism of action, present quantitative data on its cellular effects, detail key experimental protocols for studying Vps34 inhibition, and visualize the underlying signaling pathways.

Introduction to Vps34 and Vesicular Trafficking

Vesicular trafficking is an essential process in eukaryotic cells responsible for the transport of molecules between different organelles. This intricate network relies on the formation, budding, movement, and fusion of vesicles. Vps34 plays a pivotal role in this system by generating PI3P, a lipid that acts as a docking site for effector proteins containing PI3P-binding domains, thereby recruiting machinery for vesicle formation and transport.[4]

Vps34 exists in two primary complexes, each with distinct roles:

-

Complex I (Vps34-Vps15-Beclin1-Atg14L): This complex is primarily involved in the initiation of autophagy, the process of cellular self-digestion to remove damaged organelles and protein aggregates.[3][5]

-

Complex II (Vps34-Vps15-Beclin1-UVRAG): This complex is mainly associated with the endosomal pathway, regulating the maturation of endosomes and the sorting of cargo.[3][5]

Mechanism of Action of Vps34 Inhibitors

Vps34 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of Vps34 and preventing the phosphorylation of its substrate, phosphatidylinositol.[1] This blockade of PI3P production leads to the disruption of all downstream PI3P-dependent processes, most notably autophagy and endosomal trafficking.[1][6]

SAR405 is a highly potent and selective inhibitor of Vps34.[7] Its specificity is attributed to its unique binding mode within the ATP-binding cleft of Vps34. By inhibiting Vps34, SAR405 effectively blocks autophagy and disrupts the function of late endosomes and lysosomes.[6][8]

Quantitative Effects of Vps34 Inhibition

The biological impact of Vps34 inhibitors can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for the Vps34 inhibitor SAR405 and another widely used inhibitor, PIK-III.

Table 1: Potency and Selectivity of Vps34 Inhibitors

| Inhibitor | Target | Assay Type | Value | Reference |

| SAR405 | Vps34 | KD | 1.5 nM | [2] |

| SAR405 | Vps34 | Enzymatic IC50 | 1 nM | [2][9] |

| SAR405 | Cellular PI3P formation | Cellular IC50 | 27 nM | [6] |

| SAR405 | Starvation-induced autophagy (GFP-LC3) | Cellular IC50 | 419 nM | [6][8] |

| PIK-III | Vps34 | Enzymatic IC50 | 18 nM | [10] |

Table 2: Cellular Effects of SAR405

| Cellular Process | Cell Line | Assay | Effect | Concentration | Reference |

| Vesicle Trafficking | RKO | Cathepsin D maturation | Marked decrease in mature form | 1 µM (16h) | [11] |

| Autophagy | GFP-LC3 HeLa | Autophagosome formation | Complete inhibition | 1 µM | [9] |

| Autophagy | RKO | p62 accumulation | Dose-dependent increase | 24h treatment | [9] |

| Endosome/Lysosome Morphology | Not specified | Microscopy | Accumulation of swollen late endosome-lysosomes | Not specified | [9] |

Experimental Protocols

Studying the effects of Vps34 inhibition requires specific experimental techniques to monitor changes in vesicular trafficking pathways. Below are detailed protocols for two key assays.

Western Blotting for LC3 to Monitor Autophagy

This protocol is used to detect the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while a blockage in the pathway can lead to the accumulation of LC3-II, especially in the presence of lysosomal inhibitors.

Materials:

-

Cells treated with Vps34 inhibitor (e.g., SAR405) and controls.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels (12-15%).

-

PVDF membrane (0.2 µm).

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody: Rabbit anti-LC3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL detection reagent.

Procedure:

-

Cell Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with the Vps34 inhibitor and appropriate controls (e.g., vehicle, autophagy inducer like starvation or rapamycin). For monitoring autophagic flux, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in combination with the Vps34 inhibitor.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Sonicate briefly and heat samples at 95°C for 5 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-40 µg of protein per lane on an SDS-PAGE gel.[12]

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.[1]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.[1]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL reagent and an imaging system.[12]

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. The conversion of LC3-I to LC3-II is indicated by the appearance of a faster migrating band (LC3-II at ~14-16 kDa) relative to the slower migrating band (LC3-I at ~16-18 kDa).

Immunofluorescence for Endosomal and Lysosomal Markers

This protocol allows for the visualization of endosomal and lysosomal compartments within cells and to observe morphological changes induced by Vps34 inhibition.

Materials:

-

Cells grown on coverslips.

-

Vps34 inhibitor (e.g., SAR405).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.1% Saponin in PBS).[7]

-

Blocking buffer (e.g., 1% BSA in PBS).[7]

-

Primary antibodies:

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish.

-

Treat cells with the Vps34 inhibitor and controls for the desired time.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.[7]

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips on glass slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope.

-

Visualizing the Impact of Vps34 Inhibition

The following diagrams, created using the DOT language for Graphviz, illustrate the Vps34 signaling pathway and the workflow for a key experiment.

Vps34 Signaling Pathway and Point of Inhibition

Caption: Vps34 signaling pathways and the inhibitory action of compounds like SAR405.

Experimental Workflow for Monitoring Autophagy via LC3 Western Blot

Caption: Step-by-step workflow for analyzing autophagy by LC3 western blotting.

Conclusion

Inhibition of Vps34 provides a powerful approach to modulate and study fundamental vesicular trafficking pathways. Potent and selective inhibitors like SAR405 have been instrumental in elucidating the dual roles of Vps34 in autophagy and endosomal sorting. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the intricate functions of Vps34 and the therapeutic potential of its inhibition. Further research into the nuanced roles of the distinct Vps34 complexes and the development of complex-specific inhibitors will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

- 1. Western Blot protocol for LC3 Antibody (NBP2-46888): Novus Biologicals [novusbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VPS34 complexes from a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]

- 8. Immunofluorescence of endolysosomal markers in human iNeurons [protocols.io]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Specificity of Vps34-IN-4 for Vps34 Kinase

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the kinase specificity of Vps34-IN-4, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the quantitative data defining its selectivity, the experimental protocols used for its characterization, and the key signaling pathways involved.

Introduction

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family, playing a crucial role in intracellular membrane trafficking events, most notably autophagy and endosomal sorting.[1][2] It does this by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P).[3] This lipid product acts as a docking site for proteins containing specific PtdIns(3)P-binding domains, such as FYVE and PX domains, thereby recruiting downstream effectors to specific membrane compartments.[3]

Given the high degree of homology within the ATP-binding pocket of the PI3K family, developing inhibitors that are highly selective for Vps34 over other PI3K classes (Class I and II) has been a significant challenge.[4] Early inhibitors like 3-methyladenine and wortmannin were non-specific, limiting their utility as precise research tools.[2][3] The development of compounds like this compound and other analogs such as VPS34-IN1 represents a major advancement, providing chemical probes to dissect the specific functions of Vps34.[3][4][5] This guide focuses on the methods and data that establish the high specificity of this class of inhibitors.

Data Presentation: Kinase Selectivity Profile

The specificity of a Vps34 inhibitor is determined by comparing its inhibitory potency against Vps34 to its activity against a broad panel of other lipid and protein kinases. The data below is representative of highly selective Vps34 inhibitors, such as VPS34-IN1, demonstrating a significant selectivity window against other PI3K isoforms.

| Kinase Target | Class | IC50 (nM) | Selectivity vs. Vps34 (Fold) |

| Vps34 | Class III | 25 [3] | 1 |

| PI3Kα (p110α) | Class IA | >10,000[3] | >400 |

| PI3Kβ (p110β) | Class IA | >10,000[3] | >400 |

| PI3Kδ (p110δ) | Class IB | >10,000[3] | >400 |

| PI3Kγ (p110γ) | Class IB | >10,000[3] | >400 |

| PI3K-C2α | Class II | No significant inhibition[3] | Not Applicable |

| PI3K-C2β | Class II | No significant inhibition[3] | Not Applicable |

| PI3K-C2γ | Class II | No significant inhibition[3] | Not Applicable |

| mTOR | PIKK | >10,000[6] | >400 |

| DNA-PK | PIKK | No significant inhibition[3] | Not Applicable |

Note: Data is compiled for VPS34-IN1, a well-characterized selective inhibitor representative of the Vps34-IN class. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%.

Experimental Protocols

The determination of Vps34 inhibitor specificity involves a multi-step process, from initial biochemical assays to complex cellular validation and broad selectivity screening.

This is the primary assay to determine the direct inhibitory effect of the compound on the purified Vps34 enzyme.

-

Objective: To measure the IC50 of the inhibitor against recombinant Vps34.

-

Methodology: Luminescence-Based ATP Detection (e.g., ADP-Glo™ Assay) [3][7]

-

Reaction Setup: Recombinant Vps34-Vps15 complex is incubated in a reaction buffer containing the lipid substrate (PtdIns) presented in liposomes, ATP, and varying concentrations of the inhibitor (e.g., this compound) or DMSO as a control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature. The kinase phosphorylates PtdIns, consuming ATP and producing ADP.

-

ATP Depletion: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP.

-

Luminescence Measurement: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. The luminescent signal is proportional to the initial ADP concentration, and therefore to the Vps34 kinase activity.

-

Data Analysis: The signal is measured using a luminometer. IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay confirms that the inhibitor can enter cells and inhibit Vps34 activity, leading to a reduction in cellular PtdIns(3)P levels.

-

Objective: To measure the inhibitor's potency in a cellular context.

-

Methodology: GFP-FYVE Reporter Dispersal Assay [3][4]

-

Cell Line: A cell line (e.g., U2OS) is engineered to stably or transiently express a fluorescent reporter protein consisting of GFP fused to a tandem FYVE domain (GFP-2xFYVE). The FYVE domain specifically binds to PtdIns(3)P.

-

Compound Treatment: In the basal state, the GFP-2xFYVE probe localizes to PtdIns(3)P-rich endosomal membranes, appearing as distinct puncta under a fluorescence microscope. Cells are treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Imaging: Cells are fixed and imaged using high-content confocal microscopy.

-

Data Analysis: The inhibition of Vps34 leads to a rapid depletion of endosomal PtdIns(3)P. This causes the GFP-2xFYVE probe to lose its binding sites and disperse throughout the cytoplasm. Image analysis algorithms are used to quantify the transition from a punctate to a diffuse signal. The dose-dependent dispersal is used to calculate a cellular IC50 value.[3][8]

-

To confirm that this compound specifically inhibits the Class III PI3K pathway without affecting the Class I pathway, the phosphorylation status of key downstream effectors is analyzed.

-

Objective: To differentiate the effects on Class III vs. Class I PI3K signaling.

-

Methodology:

-

Cell Treatment: Cells are treated with the Vps34 inhibitor, a known Class I PI3K inhibitor (e.g., GDC-0941) as a control, and a combination of both.[3]

-

Protein Extraction and Western Blotting: Cell lysates are collected, and proteins are separated by SDS-PAGE. Standard western blotting procedures are used to probe for the phosphorylated and total levels of specific proteins.

-

Probes for Pathway Activity:

-

Class I Pathway: Phosphorylation of Akt (at Ser473 and Thr308) is a canonical marker for Class I PI3K activity. A selective Vps34 inhibitor should not reduce p-Akt levels.[3]

-